

# Application Notes: Measuring the Band Gap of Titanium Dioxide Nanoparticles

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## Compound of Interest

Compound Name: *Titanium dioxide*

Cat. No.: *B073863*

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## Introduction

**Titanium dioxide** (TiO<sub>2</sub>) nanoparticles are wide-band gap semiconductors extensively utilized in photocatalysis, solar cells, sensors, and as UV-blocking agents in cosmetics.[1][2] The electronic and optical properties of TiO<sub>2</sub> are largely dictated by its band gap energy (E<sub>g</sub>), which is the minimum energy required to excite an electron from the valence band to the conduction band.[3][4] This parameter determines the wavelength of light the material can absorb and is crucial for optimizing its performance in various applications.[3] The three primary crystalline phases of TiO<sub>2</sub>—anatase, rutile, and brookite—possess distinct band gaps.[5] Typically, the band gap for anatase is approximately 3.2 eV, while for the more stable rutile phase, it is around 3.0 eV.[1][6]

These application notes provide detailed protocols for the synthesis of TiO<sub>2</sub> nanoparticles via the sol-gel method and the subsequent measurement of their band gap energy using UV-Vis Diffuse Reflectance Spectroscopy (DRS) coupled with Tauc plot analysis. An overview of electrochemical methods is also presented as an alternative approach.

## I. Synthesis of TiO<sub>2</sub> Nanoparticles via Sol-Gel Method

The sol-gel technique is a versatile method for synthesizing TiO<sub>2</sub> nanoparticles, allowing for control over particle size and phase.[7][8] This protocol describes a common procedure using a titanium alkoxide precursor.

## Experimental Protocol

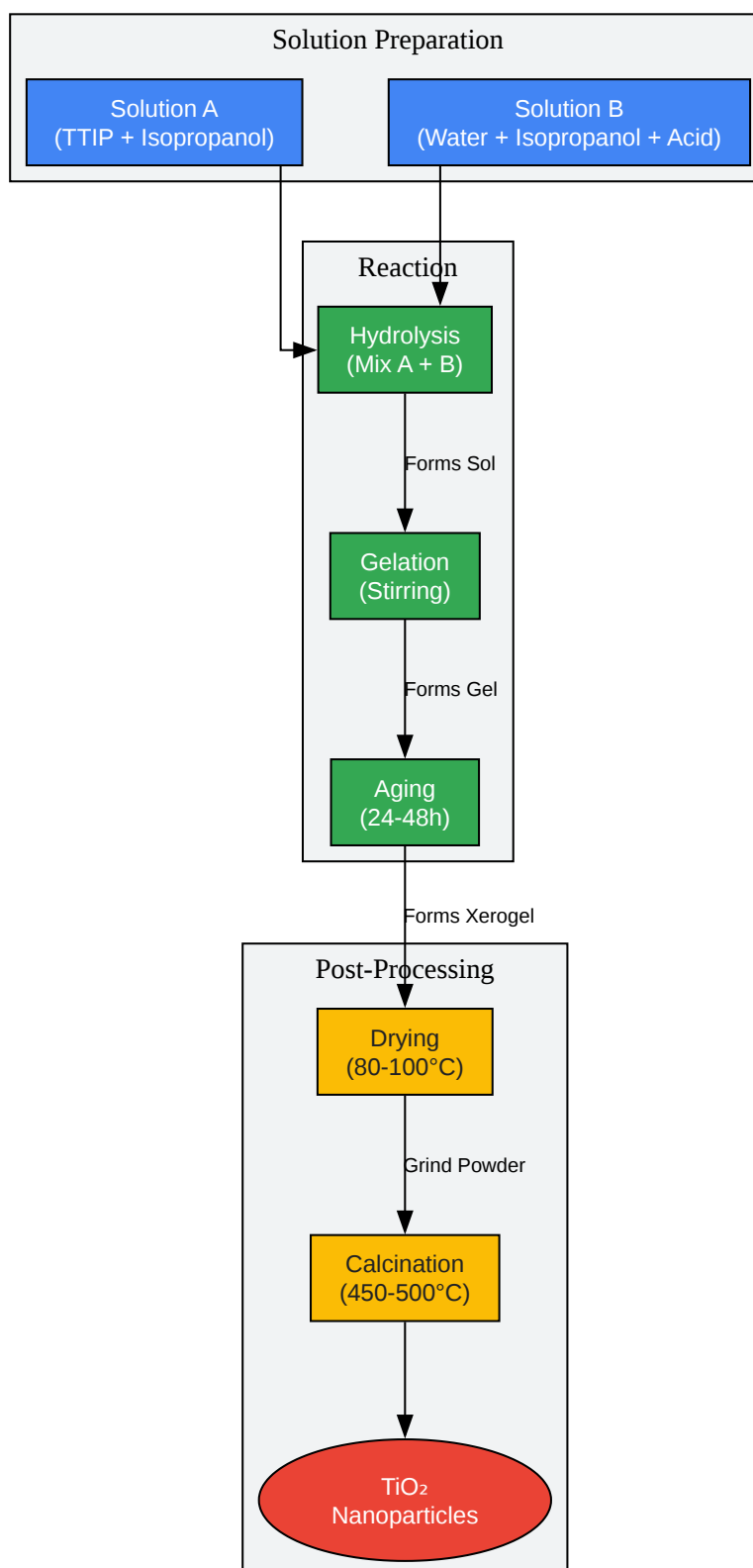
### Materials:

- Titanium (IV) isopropoxide (TTIP) (Precursor)
- Isopropanol (Solvent)
- Deionized Water
- Nitric Acid ( $\text{HNO}_3$ ) or Hydrochloric Acid (HCl) (Catalyst)[7]
- Beakers, magnetic stirrer, and burette
- Drying oven
- Muffle furnace

### Procedure:

- Solution Preparation: Prepare two solutions.
  - Solution A: Mix Titanium (IV) isopropoxide (TTIP) with isopropanol in a sealed beaker under vigorous stirring. A typical molar ratio is 1:15 (TTIP:Isopropanol).[5]
  - Solution B: Prepare a mixture of isopropanol, deionized water, and a few drops of nitric acid or hydrochloric acid to adjust the pH. The acid acts as a catalyst to control the hydrolysis rate.[7]
- Hydrolysis: Add Solution B dropwise to Solution A from a burette under constant, vigorous magnetic stirring. The slow addition is critical to control the hydrolysis and polycondensation reactions that lead to the formation of a stable sol.
- Gelation: Continue stirring the mixture for 1-2 hours. The solution will gradually become more viscous, forming a transparent or translucent gel.
- Aging: Age the gel at room temperature for 24-48 hours. This step allows for the completion of condensation reactions and strengthens the gel network.

- Drying: Dry the aged gel in an oven at 80-100°C for several hours to remove the solvent and residual water, resulting in a xerogel.[7]
- Calcination: Grind the dried xerogel into a fine powder. Calcine the powder in a muffle furnace at a specific temperature (e.g., 450-500°C) for 2-3 hours.[7] The calcination step removes organic residues and induces crystallization into the desired phase (typically anatase at these temperatures).[9] Higher temperatures can promote the transition to the rutile phase.[9]



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**Caption:** Workflow for  $\text{TiO}_2$  nanoparticle synthesis via the sol-gel method.

## II. Band Gap Measurement by UV-Vis Diffuse Reflectance Spectroscopy (DRS)

The most common method for determining the band gap of semiconductor powders is DRS. [10] This technique measures the light reflected from a sample. The reflectance data can be transformed using the Kubelka-Munk function to approximate the absorption spectrum, which is then used to construct a Tauc plot for band gap extrapolation.[4][11]

### Experimental Protocol

#### Instrumentation:

- UV-Vis-NIR Spectrophotometer equipped with an integrating sphere accessory.[1]
- Sample holder for powders.
- Reference standard (e.g., Barium Sulfate ( $\text{BaSO}_4$ ) or a calibrated Spectralon standard).

#### Procedure:

- **Instrument Setup:** Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
- **Baseline Correction:** Acquire a baseline spectrum using the reference standard (e.g.,  $\text{BaSO}_4$ ), which is assumed to have 100% reflectance over the measurement range.
- **Sample Preparation:** Press the synthesized  $\text{TiO}_2$  nanoparticle powder firmly into the sample holder to create a smooth, dense, and opaque surface. The sample should be thick enough (typically >1-2 mm) to be considered "infinitely thick," a key assumption of the Kubelka-Munk theory.[10]
- **Data Acquisition:** Place the sample holder in the integrating sphere and measure the diffuse reflectance spectrum (R) of the sample, typically over a wavelength range of 250-800 nm. [12]

#### Data Analysis: Kubelka-Munk and Tauc Plot

- Kubelka-Munk Transformation: The measured reflectance (R) is converted into a magnitude proportional to the absorption coefficient ( $\alpha$ ) using the Kubelka-Munk function, F(R).[\[10\]](#)[\[11\]](#)

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$$F(R) = (1 - R)^2 / 2R$$

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$$E \text{ (eV)} = 1240 / \lambda \text{ (nm)}$$

- Tauc Plot Construction: The relationship between the absorption coefficient (approximated by F(R)) and the incident photon energy (E) is described by the Tauc equation:[\[4\]](#)

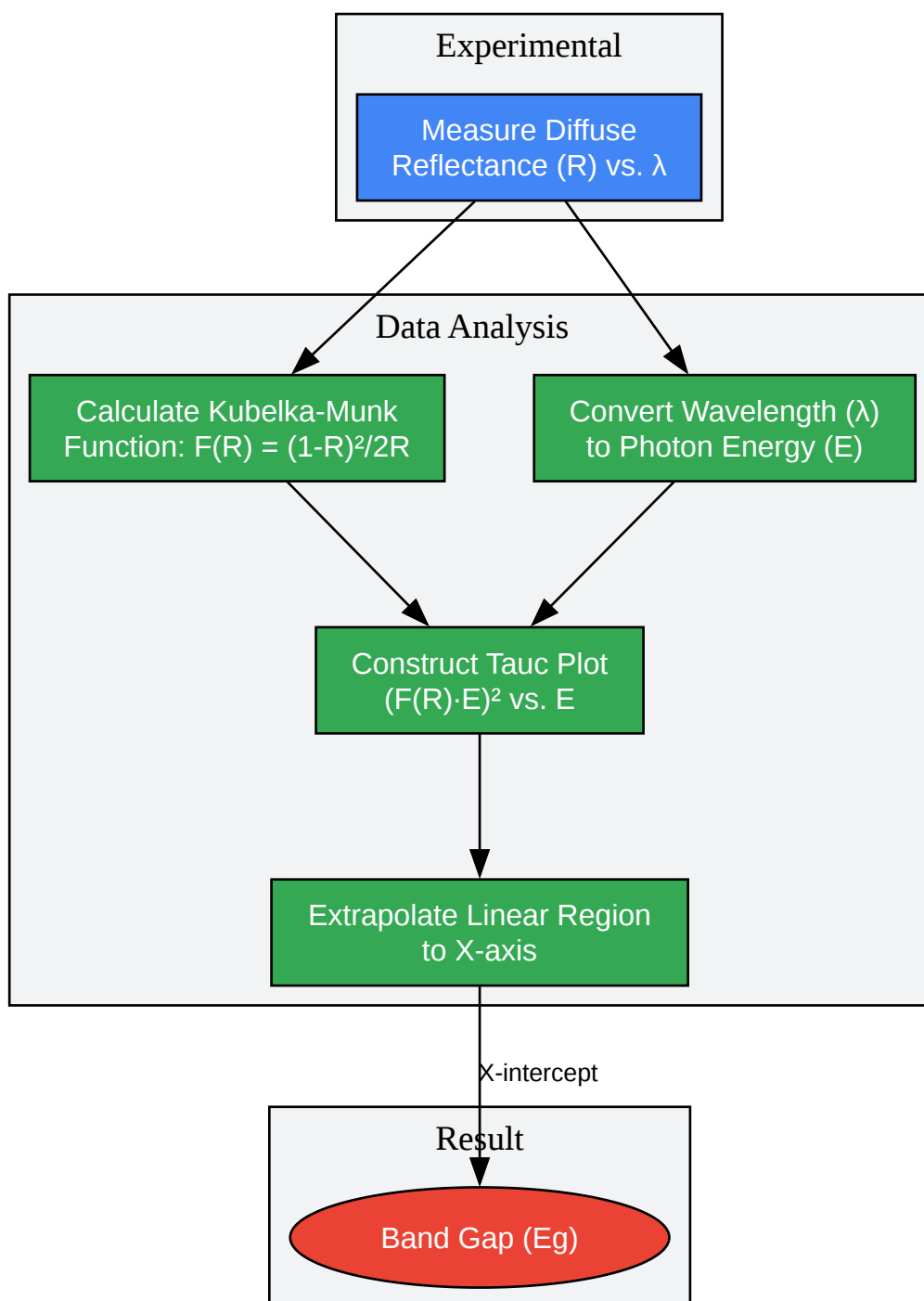
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$$(F(R) * E)^y = A * (E - E_g)$$

Where:

- A is a proportionality constant.
- $E_g$  is the band gap energy.

- $\gamma$  (gamma) is an exponent that depends on the nature of the electronic transition. For an indirect allowed transition, as is typical for anatase and rutile  $\text{TiO}_2$ ,  $\gamma = 2$ .<sup>[4][8]</sup> For a direct allowed transition,  $\gamma = 1/2$ .
- Band Gap Determination:
  - Plot  $(F(R) * E)^2$  on the y-axis versus photon energy (E) on the x-axis for an indirect band gap.
  - Identify the linear portion of the resulting curve corresponding to the sharp increase in absorption (the absorption edge).
  - Extrapolate this linear region to the x-axis. The point where the line intersects the x-axis (i.e., where  $(F(R) * E)^2 = 0$ ) gives the value of the band gap energy ( $E_g$ ).<sup>[1][4]</sup>



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**Caption:** Data analysis workflow from DRS measurement to band gap determination.

### III. Alternative Method: Electrochemical Analysis



Electrochemical techniques, such as electrochemical impedance spectroscopy (EIS) and linear sweep voltammetry, offer an alternative route to probe the electronic structure of semiconductors.[13][14] Specifically, a Mott-Schottky analysis derived from EIS can be used to determine the flat-band potential ( $E_{fb}$ ) and donor density of an n-type semiconductor like  $TiO_2$ . [13]

The flat-band potential is closely related to the position of the conduction band minimum (for n-type semiconductors). By knowing the position of one band edge and the band gap energy (which can be determined optically), the position of the other band edge can be estimated.[15] This method is particularly useful for thin-film electrodes but can also be adapted for nanoparticle powders deposited on a conductive substrate.[13][14]

## IV. Data Presentation

The band gap of  $TiO_2$  is highly dependent on its crystalline phase and can be influenced by particle size, defects, and doping.[7][16]

Table 1: Typical Band Gap Values for  $TiO_2$  Nanoparticles

Crystalline Phase	Measurement Method	Typical Band Gap ( $E_g$ ) in eV	References
Anatase	UV-Vis DRS (Tauc Plot)	3.20 - 3.50	[1][6]
Rutile	UV-Vis DRS (Tauc Plot)	3.00 - 3.20	[1][17]
Modified (e.g., defects)	UV-Vis DRS (Tauc Plot)	2.85 (reduced)	[16]

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